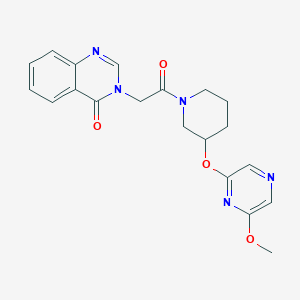
3-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of quinazolin-4(3H)-one, which is a heterocyclic chemical compound featuring a quinazoline ring system. This particular derivative includes a piperidine moiety and a methoxypyrazinyl group, suggesting potential pharmacological activities. The quinazoline derivatives have been explored for various biological activities, including antihypertensive and analgesic effects, as indicated by the research on related compounds .
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves the formation of the quinazoline ring system followed by the introduction of various substituents to achieve the desired biological activity. For instance, piperidine derivatives with a quinazoline ring system have been prepared and tested for antihypertensive activity, with some compounds showing significant effects in animal models . Similarly, the synthesis of 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones involved reacting an amino group with various ketones, starting from 4-methoxyaniline . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, revealed that the piperazine ring adopts a chair conformation and the dihedral angles between the rings influence the overall shape of the molecule . These structural features are important for the interaction of the compound with biological targets.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions depending on their substituents. The stability of these compounds under stress conditions, such as high temperature, light, and oxidants, has been studied, with findings indicating that some derivatives are stable under these conditions but may be susceptible to hydrolysis in alkaline or acidic environments . This information is vital for understanding the chemical behavior of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the stability study of 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3H)-one under stress conditions showed that the compound is stable to UV radiation and elevated temperatures but is unstable to hydrolysis in an alkaline medium . These properties are essential for the development of pharmaceutical substances and must be considered in the preparation of regulatory documents.
Wissenschaftliche Forschungsanwendungen
Biological and Pharmacological Applications
Antitumor Activity : Research on quinazolinone derivatives has shown promise in the development of antitumor agents. These compounds, including variations of the core structure similar to the specified chemical, have been synthesized and evaluated for their cytotoxicity and mechanisms of action against cancer cells. They serve as potential lead compounds for the development of new cancer therapies (Hour et al., 2013).
Antimicrobial Agents : Derivatives of quinazolin-4(3H)-one have been synthesized and evaluated for their antimicrobial activity. These studies focus on creating compounds with broad-spectrum activity against bacteria and fungi, contributing to the search for new antimicrobial drugs (Patel, D., Patel, R. V., Kumari, P., & Patel, N., 2012).
Anti-inflammatory Therapy : The synthesis of oxazine derivatives, exploring their potential as selective COX2 inhibitors for anti-inflammatory therapy, highlights the applicability of related compounds in treating inflammation. These studies involve molecular docking and pharmacological evaluations to understand the compounds' inhibitory mechanisms (Srinivas et al., 2015).
Material Science and Chemical Stability
Corrosion Inhibition : Research into piperazine-substituted quinazolin-4(3H)-one derivatives has identified their effectiveness as corrosion inhibitors for mild steel in acidic environments. These findings open avenues for developing new materials that can prevent corrosion in industrial applications (Chen et al., 2021).
Stability Under Stress Conditions : The stability of quinazolin-4(3H)-one derivatives under various stress conditions has been studied to understand their degradation pathways and the environmental factors affecting their stability. This research is crucial for developing pharmaceutical substances with improved shelf life and efficacy (Gendugov et al., 2021).
Eigenschaften
IUPAC Name |
3-[2-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-28-17-9-21-10-18(23-17)29-14-5-4-8-24(11-14)19(26)12-25-13-22-16-7-3-2-6-15(16)20(25)27/h2-3,6-7,9-10,13-14H,4-5,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWZDMZHFRDUEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[(2-chloroacetyl)amino]-3-(2-methoxyphenyl)propanoate](/img/structure/B2508797.png)
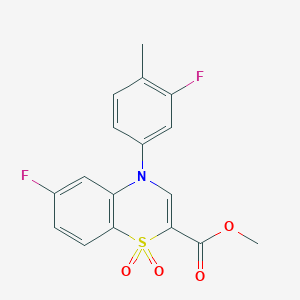

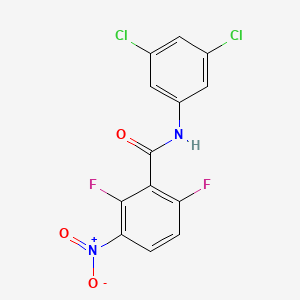

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(3,5-difluorophenyl)piperidine-4-carboxamide](/img/structure/B2508804.png)
![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one](/img/structure/B2508806.png)
![2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile](/img/structure/B2508807.png)
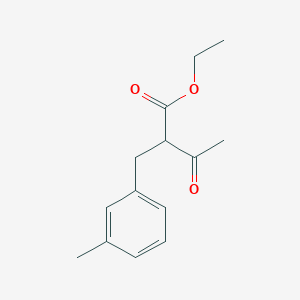
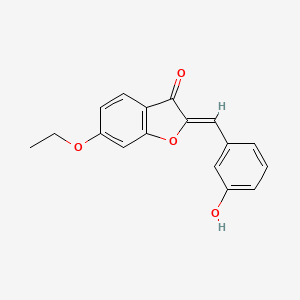
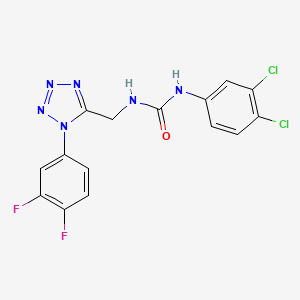
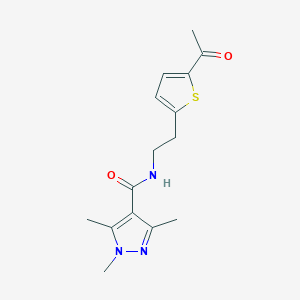
![1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2508817.png)